molecular formula C8H16ClN B12309790 rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride

rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B12309790
M. Wt: 161.67 g/mol
InChI Key: FZIMOFFKGCINLT-UHFFFAOYSA-N
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Description

rac-(1R,5S)-5-methyl-6-azabicyclo[321]octane hydrochloride is a bicyclic nitrogen-containing compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic core followed by the introduction of the methyl group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the nitrogen and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the role of nitrogen-containing heterocycles in biological processes.

    Industry: It can be used in the production of various chemicals and materials, particularly those requiring nitrogen-containing bicyclic structures.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. This compound may act on specific pathways, modulating the activity of enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3s,5S)-3-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
  • rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • (1R,3s,5S)-3-(3-Chloro-4-methylphenyl)-8-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

5-methyl-6-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-8-4-2-3-7(5-8)6-9-8;/h7,9H,2-6H2,1H3;1H

InChI Key

FZIMOFFKGCINLT-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)CN2.Cl

Origin of Product

United States

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